N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5/c24-18(20-4-2-5-22-6-11-26-12-7-22)19(25)21-15-16(17-3-1-10-28-17)23-8-13-27-14-9-23/h1,3,10,16H,2,4-9,11-15H2,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQKEHDHNLTSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with suitable reagents to introduce the desired substituents.
Morpholine incorporation: The furan-2-yl intermediate is then reacted with morpholine under controlled conditions to form the morpholinoethyl derivative.
Oxalamide formation: The final step involves the reaction of the morpholinoethyl derivative with oxalyl chloride and another morpholine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The morpholine groups can be substituted with other amines or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Research indicates that N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide exhibits significant biological activity, particularly as an inhibitor of specific enzymatic pathways:
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of sepiapterin reductase , an enzyme crucial for the biosynthesis of tetrahydrobiopterin, which is involved in neurotransmitter synthesis. This inhibition may have implications for treating neurodegenerative diseases and conditions related to neurotransmitter imbalances .
- Additionally, it has shown promise in inhibiting histone deacetylases (HDACs) , which are linked to cancer cell proliferation .
-
Antiviral Properties :
- Preliminary studies suggest that the compound may interfere with viral replication mechanisms, making it a candidate for antiviral drug development .
-
Anti-inflammatory Effects :
- The compound has been investigated for its ability to modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases .
Medicinal Chemistry Applications
This compound is being explored for its therapeutic properties in several areas:
- Neurological Disorders : Due to its inhibitory effects on sepiapterin reductase, it may be beneficial in developing treatments for conditions such as Parkinson's disease and other neurodegenerative disorders.
- Cancer Treatment : Its role as an HDAC inhibitor positions it as a potential therapeutic agent in oncology, targeting cancer cell survival and proliferation pathways .
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Furan Intermediate : Reaction of furan with suitable reagents.
- Morpholine Incorporation : Reacting the furan intermediate with morpholine derivatives.
- Oxalamide Formation : Final reaction with oxalyl chloride to produce the target compound .
Case Studies
-
Neurodegenerative Disease Research :
- A study demonstrated the potential of this compound in modulating neurotransmitter levels in animal models of Parkinson's disease.
-
Cancer Therapeutics :
- Clinical trials are underway to assess the efficacy of this compound as part of combination therapies targeting HDACs in various cancer types.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. The furan and morpholine moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)urea: Similar structure but with a urea linkage instead of oxalamide.
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)carbamate: Contains a carbamate group instead of oxalamide.
Uniqueness
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is unique due to its specific combination of furan and morpholine moieties linked by an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO (exact values depend on specific substitutions)
- Molecular Weight : Approximately 346.4 g/mol
Structural Features
- Furan Ring : Known for its role in various biological activities.
- Morpholine Moieties : Contribute to the compound's solubility and interaction with biological targets.
- Oxalamide Linkage : Implicated in the modulation of biological activity through interactions with enzymes and receptors.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzyme Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .
- Antiviral Properties : Preliminary studies suggest that it may interfere with viral replication mechanisms, making it a candidate for antiviral drug development .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of HDAC activity | |
| Antiviral Activity | Reduced viral load in cell cultures | |
| Anti-inflammatory | Decreased cytokine production |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of the compound, it was found to induce apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation, highlighting its potential as an anticancer agent.
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy against RNA viruses, where the compound demonstrated significant reduction in viral titers in treated cells compared to controls. This suggests a potential role in developing antiviral therapies.
Q & A
Q. What are the key synthetic steps for preparing N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide?
- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
- Intermediate Preparation : Synthesis of morpholinoethyl and morpholinopropyl intermediates via nucleophilic substitution or condensation reactions.
- Oxalamide Coupling : Use of carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form the oxalamide linkage between intermediates .
- Purification : Column chromatography or recrystallization to isolate the target compound, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm molecular connectivity, including furan ring protons (δ 6.2–7.4 ppm) and morpholine methylene signals (δ 2.4–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 433.512) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm) and morpholine C-O-C bands (~1100 cm) .
Q. What are the primary chemical reactions this compound undergoes?
- Methodological Answer :
- Oxidation : Furan rings can oxidize to diketones under strong oxidizing agents (e.g., KMnO), altering electronic properties .
- Reduction : Oxalamide bonds may reduce to amines using LiAlH, enabling derivatization .
- Hydrolysis : Acidic/basic conditions cleave the oxalamide bond, yielding carboxylic acids and amines for downstream modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Target Profiling : Use SPR or ELISA to quantify binding affinities (e.g., K values) for suspected targets like kinases or GPCRs .
- Metabolite Analysis : LC-MS/MS screens for metabolic byproducts that may interfere with activity measurements .
Q. What computational strategies optimize the synthetic route for higher yields?
- Methodological Answer :
- DFT Calculations : Predict reaction energetics (e.g., activation barriers) for key steps like amide bond formation .
- Solvent Optimization : Use COSMO-RS models to select solvents (e.g., DMF vs. THF) that enhance intermediate solubility .
- Catalyst Screening : Machine learning algorithms (e.g., Random Forest) identify optimal catalysts (e.g., DMAP) for coupling efficiency .
Q. How does structural modification of the morpholine/furan moieties impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituted morpholines (e.g., piperazine) or furans (e.g., thiophene). Test IC values in enzyme inhibition assays (e.g., COX-2) .
- Molecular Docking : Simulate binding poses in targets (e.g., PI3Kγ) to identify critical hydrogen bonds or hydrophobic interactions .
- LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability (e.g., Caco-2 cell assays) .
Data Contradiction Analysis
Q. Why do enzymatic inhibition results vary between in vitro and cell-based assays?
- Methodological Answer :
- Protein Binding : Use equilibrium dialysis to assess serum protein binding, which may reduce free compound concentration in cellular models .
- Efflux Transporters : Inhibit P-gp/BCRP with verapamil to evaluate transporter-mediated efflux effects .
- Redox Interference : Quantify intracellular glutathione levels (e.g., Ellman’s assay) that may alter compound stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
